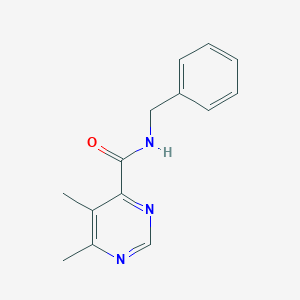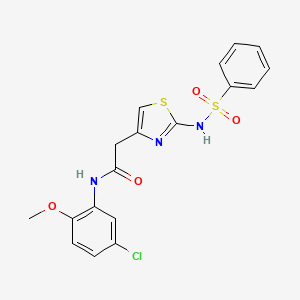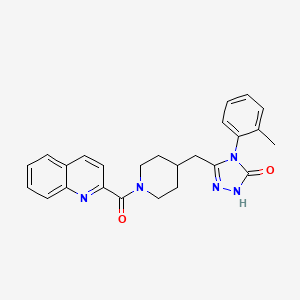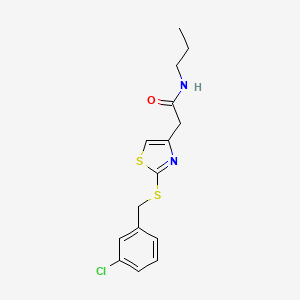
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-propylacetamide” is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. They are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiazole derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with various acids . The exact method would depend on the specific substituents present in the desired compound.Molecular Structure Analysis
Thiazoles have sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of this compound would be influenced by its substituents, including the 3-chlorobenzyl group and the propylacetamide group.Applications De Recherche Scientifique
Synthesis and Structural Studies
The synthesis of related thiazolyl and thiazolidinone compounds highlights the compound's utility in generating diverse molecular architectures. For instance, Janardhan et al. (2014) demonstrated the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks, showcasing a method to form ring-annulated products with the compound acting as a precursor in acceptable yields (B. Janardhan, B. Srinivas, B. Rajitha, Á. Péter, 2014). Similarly, Shukla et al. (2012) focused on the design and synthesis of BPTES analogs, potent inhibitors of kidney-type glutaminase, which involved the use of thiazolyl derivatives to improve drug-like properties (K. Shukla, D. Ferraris, A. Thomas, et al., 2012).
Anticancer Activities
Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and evaluated their anticancer activities. The compounds displayed promising results against melanoma and other cancer cell lines, indicating the potential for thiazolyl derivatives in cancer therapy (M. Duran, Ş. Demirayak, 2012).
Antimicrobial and Antitumor Evaluations
Ewies and Abdelsalaam (2020) utilized 2-cyano-N-arylacetamide reagents in synthesizing nitrogenous heterocycles with demonstrated antimicrobial activities. The study underlines the compound's role in generating bioactive molecules capable of combating microbial infections (E. Ewies, Hayam A. Abdelsalaam, 2020). Additionally, Hossan (2020) synthesized thiazol-acetamide derivatives and assessed their antioxidant efficacy, further indicating the chemical's versatility in producing therapeutically valuable agents (A. Hossan, 2020).
Corrosion Inhibition
Hu et al. (2016) explored benzothiazole derivatives, structurally similar to the compound , as corrosion inhibitors for steel, revealing their potential in industrial applications to protect against corrosion in acidic environments (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS2/c1-2-6-17-14(19)8-13-10-21-15(18-13)20-9-11-4-3-5-12(16)7-11/h3-5,7,10H,2,6,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZICEUODZOTFBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC(=N1)SCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2693346.png)
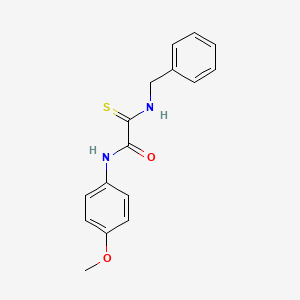
![methyl 6-chloro-2-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2693348.png)
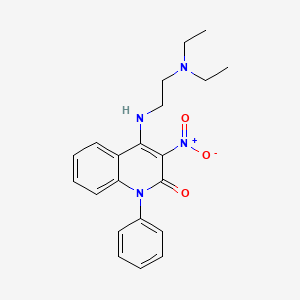
![4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2693353.png)
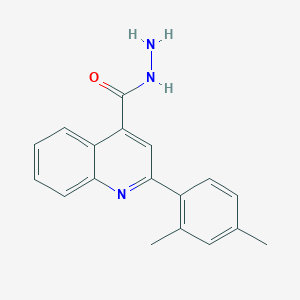


![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2693360.png)
